12-Hydroxyisodrimenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 12-Hydroxyisodrimenin, such as 12-Hydroxystearic acid and other related compounds, involves multiple steps, including photochemical rearrangements, stereoselective hydrogenations, and regioselective eliminations. For instance, hydroxyester derivatives obtained from precursor compounds can be transformed into desired products through a series of chemical reactions, highlighting the complexity and specificity required in synthesizing such molecules (Blay et al., 2000).

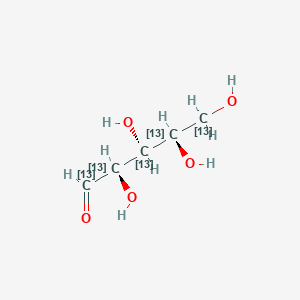

Molecular Structure Analysis

The molecular structure of 12-Hydroxyisodrimenin-like compounds is characterized by specific functional groups that facilitate a variety of chemical reactions and interactions. For example, the presence of hydroxy groups can significantly influence the self-assembly and crystallization behaviors of these molecules, leading to the formation of complex structures with potential applications in nanotechnology and material sciences (Fameau & Rogers, 2020).

Chemical Reactions and Properties

Chemical reactions involving 12-Hydroxyisodrimenin and related compounds can be highly stereoselective and can involve intricate mechanisms such as Diels-Alder cycloadditions. These reactions not only demonstrate the reactive versatility of these molecules but also their potential for creating complex molecular architectures (Crimmins & Ellis, 2008).

Physical Properties Analysis

The physical properties of 12-Hydroxyisodrimenin-like compounds can vary widely depending on their molecular structure and the arrangement of functional groups. For instance, the formation of lamellar structures and the ability to form hydrogen bond sequences significantly affect the physical properties of these compounds, such as solubility and melting points (Kuwahara et al., 1996).

Chemical Properties Analysis

The chemical properties of 12-Hydroxyisodrimenin and similar compounds are influenced by their ability to undergo a range of reactions, including hydrogenation, oxidation, and more. These reactions can lead to the formation of diverse products with different chemical and physical properties, showcasing the versatility of these compounds in synthetic chemistry (Vlad et al., 2000).

Applications De Recherche Scientifique

Biotechnological Advances

12-Hydroxyisodrimenin and its derivatives are crucial in biotechnological applications. They are widely used in chemical, food, and cosmetic industries as starting materials for polymer synthesis and as additives for the manufacture of lubricants, emulsifiers, and stabilizers. Their regio-specific hydroxy fatty acids are synthesized through microbial fatty acid-hydroxylation enzymes such as P450, lipoxygenase, and hydratase. These compounds exhibit antibiotic, anti-inflammatory, and anticancer activities, thus also having potential medicinal applications. Advanced production methods, including gene screening, protein engineering, and metabolic engineering, are employed to produce these regio-specific and diverse hydroxy fatty acids (Kim & Oh, 2013).

Interaction with G Protein-Coupled Receptors

Research has identified 12-Hydroxyisodrimenin derivatives as high-affinity ligands for certain orphan G protein-coupled receptors like GPR31. These interactions lead to activation of significant signaling pathways such as ERK1/2, MEK, and NFκB, indicating potential roles in cellular signaling and pathological conditions. The ability of these hydroxy fatty acids to modulate receptor activity highlights their importance in understanding cellular processes and the development of therapeutic agents (Guo et al., 2011).

Role in Plant Biochemistry and Biotechnology

12-Hydroxyisodrimenin derivatives like 12-Hydroxyjasmonate play significant roles in plant biochemistry and developmental processes. They participate in signaling pathways mediating developmental processes and plant defense responses. Their understanding is crucial for agricultural biotechnology, providing insights into plant growth regulation, stress responses, and crop improvement strategies (Gidda et al., 2003).

Pharmaceutical and Biocompatibility Studies

Studies on the biocompatibility of 12-Hydroxyisodrimenin derivatives have been conducted, particularly in the context of their interaction with cell lines and primary cells. These studies are crucial for understanding the pharmaceutical applications of these compounds and their potential use in drug delivery systems. The stability and biocompatibility of these compounds in biological systems are key for their application in therapeutic contexts (Feliu et al., 2012).

Implications in Plant Wound Response

12-Hydroxyisodrimenin derivatives are involved in plant wound response and defense mechanisms. They function as active jasmonate signals, contributing to the wound response in plants. This understanding opens up avenues for agricultural applications, where modulation of these pathways can lead to improved crop resilience and yield (Poudel et al., 2019).

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also recommended to prevent further spillage or leakage if it is safe to do so .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 12-Hydroxyisodrimenin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Isodrimenin", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Isodrimenin is first reduced to 12-Hydroxyisodrimenin using sodium borohydride in methanol.", "The resulting product is then treated with hydrochloric acid to remove any impurities.", "Next, the product is treated with sodium hydroxide to form the sodium salt of 12-Hydroxyisodrimenin.", "The sodium salt is then reacted with acetic anhydride and pyridine to form the acetylated derivative of 12-Hydroxyisodrimenin.", "The acetylated derivative is then oxidized using hydrogen peroxide in acetic acid to form the corresponding ketone.", "Finally, the ketone is reduced using sodium borohydride in methanol to yield 12-Hydroxyisodrimenin." ] } | |

Numéro CAS |

218780-16-6 |

Nom du produit |

12-Hydroxyisodrimenin |

Formule moléculaire |

C15H22O3 |

Apparence |

Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.